molecular formula C16H17ClN2O2S B275654 1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine

1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine

Cat. No. B275654
M. Wt: 336.8 g/mol
InChI Key: GFQZKOOXVYKHIC-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine, also known as BZP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that has gained popularity as a recreational drug due to its stimulant effects. The chemical structure of BZP is similar to amphetamines, which is why it is often referred to as a designer drug. BZP was first synthesized in the 1970s, but its use as a recreational drug became widespread in the early 2000s.

Mechanism of Action

1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine works by increasing the levels of dopamine and serotonin in the brain. These neurotransmitters are responsible for regulating mood, appetite, and sleep. 1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine acts by inhibiting the reuptake of these neurotransmitters, which leads to an increase in their availability in the brain. This results in a feeling of euphoria and increased energy.
Biochemical and Physiological Effects:
The use of 1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine has been shown to have a number of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. 1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine has also been shown to cause vasoconstriction, which can lead to a decreased blood flow to vital organs such as the heart and brain. In addition, 1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine has been shown to cause seizures and convulsions in some individuals.

Advantages and Limitations for Lab Experiments

1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine has been used extensively in laboratory experiments to study its effects on the central nervous system. Its similarity to amphetamines makes it a useful tool for studying the effects of these types of drugs. However, its use is limited by its potential for causing seizures and other adverse effects.

Future Directions

There are a number of future directions for research into 1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine. One area of interest is its potential use as a treatment for depression and other mood disorders. Another area of research is its potential use as a cognitive enhancer, particularly in the treatment of attention deficit hyperactivity disorder (ADHD). There is also interest in developing safer versions of 1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine that do not have the potential for causing seizures and other adverse effects.

Synthesis Methods

The synthesis of 1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine involves the reaction of piperazine with benzene sulfonyl chloride and 4-chlorobenzaldehyde. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.

Scientific Research Applications

1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine has been used extensively in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and serotonin reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This has led to research into its potential use as a treatment for depression and other mood disorders.

properties

Product Name

1-(Benzenesulfonyl)-4-(4-chlorophenyl)piperazine

Molecular Formula

C16H17ClN2O2S

Molecular Weight

336.8 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-(4-chlorophenyl)piperazine

InChI

InChI=1S/C16H17ClN2O2S/c17-14-6-8-15(9-7-14)18-10-12-19(13-11-18)22(20,21)16-4-2-1-3-5-16/h1-9H,10-13H2

InChI Key

GFQZKOOXVYKHIC-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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